molecular formula C53H111N3O4 B11935392 1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol

1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol

Cat. No.: B11935392
M. Wt: 854.5 g/mol
InChI Key: LVXMNISFCHVOGG-UHFFFAOYSA-N
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Description

1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol is a branched-chain ionizable cationic lipidoid with five hydroxyl groups. This compound is known for its role in the formation of lipid nanoparticles (LNPs) for the delivery of mRNA, siRNA, or self-amplifying RNA (saRNA) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol involves multiple steps, including the reaction of bis(2-hydroxydodecyl)amine with ethylene diamine and subsequent methylation. The reaction conditions typically involve the use of solvents such as ethanol, DMSO, or DMF, and may require specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions may require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted alcohols .

Scientific Research Applications

1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol involves its ability to form lipid nanoparticles that can encapsulate and protect genetic material. The compound interacts with cellular membranes, facilitating the delivery of the encapsulated material into cells. The hydroxyl groups enable further derivatization or replacement with other reactive functional groups, enhancing its versatility and functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol is unique due to its specific arrangement of hydroxyl groups and its ability to form stable lipid nanoparticles. This makes it particularly effective for the delivery of genetic material and other therapeutic agents .

Properties

Molecular Formula

C53H111N3O4

Molecular Weight

854.5 g/mol

IUPAC Name

1-[2-[2-[bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol

InChI

InChI=1S/C53H111N3O4/c1-6-10-14-18-22-26-30-34-38-50(57)46-55(47-51(58)39-35-31-27-23-19-15-11-7-2)44-42-54(5)43-45-56(48-52(59)40-36-32-28-24-20-16-12-8-3)49-53(60)41-37-33-29-25-21-17-13-9-4/h50-53,57-60H,6-49H2,1-5H3

InChI Key

LVXMNISFCHVOGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN(CCN(C)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O

Origin of Product

United States

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